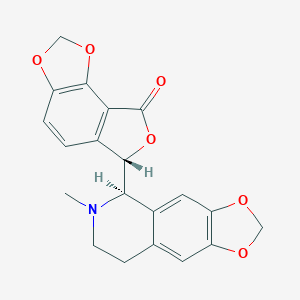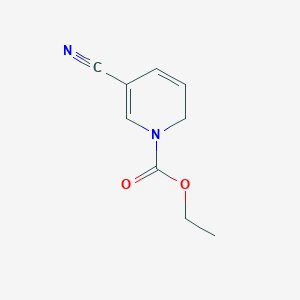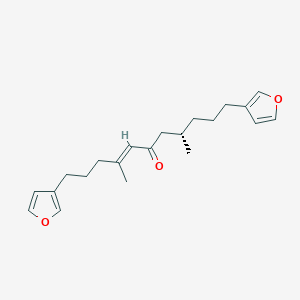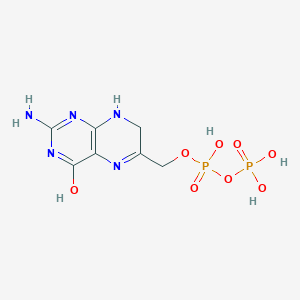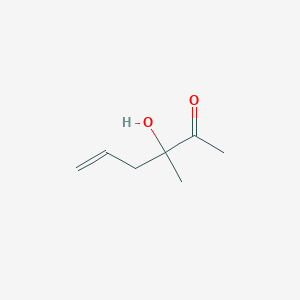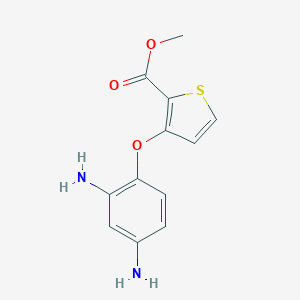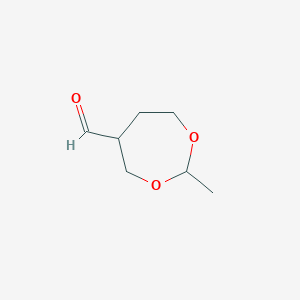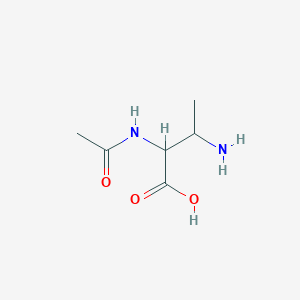
2-Acetamido-3-aminobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3-aminobutanoic acid, also known as N-acetyl-L-methionine or NAM, is a naturally occurring amino acid derivative that has been extensively studied for its biochemical and physiological effects. NAM is synthesized in the body from the essential amino acid methionine and is involved in a variety of metabolic processes. In
作用機序
The mechanism of action of NAM is complex and not fully understood. It is believed to act through a variety of pathways, including the regulation of gene expression, modulation of signal transduction pathways, and interaction with cellular membranes. NAM has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, NAM can alter the expression of genes involved in a variety of cellular processes, including apoptosis, cell cycle regulation, and DNA repair. NAM has also been shown to modulate the activity of protein kinases, which are enzymes that regulate signal transduction pathways. Additionally, NAM can interact with cellular membranes and alter their physical properties, which can affect cellular processes such as membrane trafficking and signaling.
Biochemical and Physiological Effects
NAM has a variety of biochemical and physiological effects. It has been shown to have antioxidant effects, which can protect cells from oxidative damage. NAM can also modulate the immune response and reduce inflammation. Additionally, NAM has been shown to have neuroprotective effects, which can protect neurons from damage and promote neuronal survival. NAM can also regulate cellular metabolism, including the metabolism of lipids, carbohydrates, and amino acids.
実験室実験の利点と制限
NAM has several advantages for use in lab experiments. It is a naturally occurring compound that is readily available and relatively inexpensive. NAM is also relatively stable and can be stored for long periods of time without degradation. However, there are also limitations to the use of NAM in lab experiments. NAM can be difficult to work with due to its hydrophilic nature, which can make it difficult to dissolve in certain solvents. Additionally, NAM can be sensitive to pH changes and can degrade under certain conditions.
将来の方向性
There are several future directions for NAM research. One area of interest is the role of NAM in cancer therapy. NAM has been shown to have anticancer effects, but the mechanisms underlying these effects are not fully understood. Further research is needed to elucidate the mechanisms of action of NAM in cancer cells and to determine its potential as a therapeutic agent. Another area of interest is the role of NAM in aging and age-related diseases. NAM has been shown to have anti-aging effects in animal models, but the mechanisms underlying these effects are not fully understood. Further research is needed to determine the potential of NAM as an anti-aging agent. Finally, the development of new synthesis methods for NAM could lead to the production of more stable and bioavailable forms of the compound, which could have important therapeutic applications.
科学的研究の応用
NAM has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. NAM has also been studied for its potential use in cancer therapy, as it can inhibit the growth of cancer cells and induce apoptosis. Additionally, NAM has been studied for its potential use in the treatment of cardiovascular disease, liver disease, and metabolic disorders.
特性
CAS番号 |
103994-49-6 |
|---|---|
製品名 |
2-Acetamido-3-aminobutanoic acid |
分子式 |
C6H12N2O3 |
分子量 |
160.17 g/mol |
IUPAC名 |
2-acetamido-3-aminobutanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(6(10)11)8-4(2)9/h3,5H,7H2,1-2H3,(H,8,9)(H,10,11) |
InChIキー |
BOSRVOUMJXSLLP-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)C)N |
正規SMILES |
CC(C(C(=O)O)NC(=O)C)N |
同義語 |
Butanoic acid, 2-(acetylamino)-3-amino- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


